Tiagabine alcohol mesylate

CAS No.: 847233-13-0

Cat. No.: VC3024718

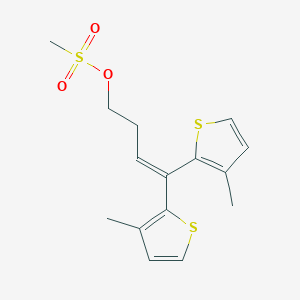

Molecular Formula: C15H18O3S3

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847233-13-0 |

|---|---|

| Molecular Formula | C15H18O3S3 |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | 4,4-bis(3-methylthiophen-2-yl)but-3-enyl methanesulfonate |

| Standard InChI | InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 |

| Standard InChI Key | BFHMSMJGYIQEHR-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C |

| Canonical SMILES | CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C |

Introduction

Chemical Properties and Structure

Tiagabine alcohol mesylate exhibits distinctive chemical properties that influence its behavior in both laboratory and biological systems. The compound has a molecular formula of C₁₅H₁₈O₃S₃ and a molecular weight of 342.5 g/mol, positioning it in the moderate molecular weight range for pharmaceutical compounds . Its structural composition includes a methanesulfonate group attached to a butanol chain, which is further connected to a bis(3-methylthiophen-2-yl) moiety.

Structural Characteristics

The IUPAC name 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate reflects the complex structure of this compound . The structure contains two thiophene rings, each substituted with a methyl group at the 3-position, connected to a butene backbone that terminates with a methanesulfonate group. This arrangement creates a molecule with specific spatial orientation and electron distribution, contributing to its chemical reactivity and stability profile.

Chemical Identity Data

The following table summarizes the key chemical identification parameters for tiagabine alcohol mesylate:

| Parameter | Value |

|---|---|

| CAS Number | 847233-13-0 |

| Molecular Formula | C₁₅H₁₈O₃S₃ |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate |

| SMILES Notation | CS(=O)(OCC/C=C(C1=C(C)C=CS1)/C2=C(C)C=CS2)=O |

| InChI | InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 |

The structure contains multiple sulfur atoms, contributing to its unique chemical behavior and reactivity profile. The presence of the methanesulfonate group enhances the compound's solubility in polar solvents compared to the parent alcohol, making it valuable for pharmaceutical processing and formulation development .

Relationship to Tiagabine (Parent Drug)

Tiagabine alcohol mesylate serves as a key intermediate in the synthetic pathway leading to tiagabine hydrochloride, the active pharmaceutical ingredient used in clinical applications. Understanding this relationship provides valuable context for appreciating the significance of tiagabine alcohol mesylate in pharmaceutical development.

Structural Relationship

Tiagabine, the parent drug, functions as a selective GABA transporter 1 (GAT1) inhibitor, enhancing GABA-ergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft . This mechanism contributes to its anticonvulsant properties and potential applications in other neurological and psychiatric conditions. The alcohol mesylate derivative represents a crucial intermediate stage in the synthetic pathway, where the methanesulfonate group serves as a good leaving group for subsequent chemical transformations leading to the final active pharmaceutical ingredient.

Research Findings and Applications

Scientific investigations into tiagabine alcohol mesylate and its parent compound have generated valuable insights regarding their properties, applications, and limitations. These findings inform both the synthetic development of tiagabine-based medications and their potential clinical applications.

Preclinical Research

Studies conducted on C57BL/6 mice have provided important data regarding tiagabine's effects on ethanol reward mechanisms. The following table summarizes key findings from preclinical research:

| Study Parameter | Findings |

|---|---|

| Appetitive Behavior | Tiagabine reduced lever responding for ethanol reward without developing tolerance upon chronic exposure |

| Consummatory Behavior | Initial reduction in fountain contacts for ethanol, with tolerance developing upon repeated administration |

| Selectivity | Doses that reduced ethanol reward had less effect on behavior maintained by water or food |

| Motor Activity | No significant effect on motor activity at doses effective for reducing ethanol reward |

| Tolerance Development | No tolerance to appetitive behavior effects but rapid tolerance to consummatory response reduction |

| Ethanol Interaction | No enhancement of sedation when combined with ethanol, consistent with human findings |

These findings suggest that tiagabine might reduce the potency of ethanol-conditioned cues that drive appetitive behavior for ethanol, potentially offering therapeutic benefits for alcohol use disorders .

Synthesis and Manufacturing Considerations

The synthesis of tiagabine alcohol mesylate represents a critical step in the production of tiagabine-based medications. While specific synthetic routes are often proprietary information in pharmaceutical manufacturing, general considerations can be discussed based on the compound's structure and chemical properties.

Synthetic Pathway Considerations

The synthesis of tiagabine alcohol mesylate typically involves the esterification of tiagabine alcohol with methanesulfonyl chloride under controlled conditions. This reaction requires careful temperature management and appropriate solvent selection to ensure high yield and purity. The process must account for the reactivity of the thiophene rings and the potential for side reactions at various functional groups within the molecule.

Quality Control Parameters

Manufacturing tiagabine alcohol mesylate for pharmaceutical applications necessitates rigorous quality control. Key parameters monitored during production include:

| Quality Parameter | Specification Range | Testing Method |

|---|---|---|

| Assay | Typically ≥99.0% | HPLC |

| Impurity Profile | Individual unknown: ≤0.10% | HPLC |

| Total impurities: ≤0.5% | ||

| Residual Solvents | ICH limits | GC |

| Water Content | Typically ≤0.5% | Karl Fischer titration |

| Heavy Metals | Typically ≤10 ppm | ICP-MS |

Maintaining strict quality control during the synthesis and isolation of tiagabine alcohol mesylate ensures the consistency and safety of the final pharmaceutical product.

Analytical Methods and Characterization

Accurate characterization of tiagabine alcohol mesylate is essential for quality assurance in pharmaceutical development and manufacturing. Multiple analytical techniques are employed to verify the identity, purity, and physical properties of this compound.

Spectroscopic Characterization

The structural confirmation of tiagabine alcohol mesylate typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while Infrared (IR) spectroscopy identifies characteristic functional group absorptions, particularly the sulfonate ester moiety.

Mass spectrometry offers precise molecular weight determination and fragmentation patterns that serve as a "fingerprint" for compound identification. Together, these techniques provide comprehensive structural verification and are essential components of the Structure Elucidation Report (SER) that accompanies high-quality reference standards of tiagabine alcohol mesylate .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as the primary quantitative analytical method for tiagabine alcohol mesylate, enabling precise determination of assay values and impurity profiles. Method development for HPLC analysis must account for the compound's specific physicochemical properties, including solubility characteristics and UV absorption profile.

Current Status and Availability

Tiagabine alcohol mesylate holds significant importance in pharmaceutical research and development as a key intermediate in the synthesis of tiagabine-based medications. Its current status reflects its role in both research and commercial manufacturing contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume